molecular formula C11H12BrNOS B7591493 (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone

(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone

Cat. No. B7591493
M. Wt: 286.19 g/mol
InChI Key: GJHFFPQHZMLAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, also known as BM-TM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BM-TM is a thiazolidinone derivative that has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound may also exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. In animal models, this compound has been shown to reduce inflammation and oxidative stress in the lungs, liver, and kidneys. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a viable candidate for large-scale production. However, the solubility of this compound in water is relatively low, which can limit its use in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain research applications.

Future Directions

There are several future directions for the research on (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. One potential direction is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Finally, the evaluation of the safety and efficacy of this compound in clinical trials is an important future direction for the development of this compound as a potential therapeutic agent.

Synthesis Methods

(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone can be synthesized by the reaction of 3-bromo-2-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to yield the final product, this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has also been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(3-bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c1-8-9(3-2-4-10(8)12)11(14)13-5-6-15-7-13/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHFFPQHZMLAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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